
Anti-inflammatory agent 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 5 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 5 typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The use of eco-friendly and sustainable processes is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory agent 5 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 5 involves the inhibition of specific enzymes and pathways that mediate the inflammatory response. It primarily targets the cyclooxygenase pathway, inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Anti-inflammatory agent 5 can be compared with other similar compounds, such as:
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Aspirin: Another NSAID that irreversibly inhibits cyclooxygenase enzymes and has additional antiplatelet effects.
Diclofenac: A potent NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic benefits compared to other NSAIDs .
Conclusion
This compound is a valuable compound with significant anti-inflammatory properties. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,4aR,5R,9aS)-3a,9a-dihydroxy-4a,5-dimethyl-3-methylidene-4,5,7,9-tetrahydrobenzo[f][1]benzofuran-6-one |
InChI |
InChI=1S/C15H20O4/c1-9-7-19-15(18)6-11-4-5-12(16)10(2)13(11,3)8-14(9,15)17/h4,10,17-18H,1,5-8H2,2-3H3/t10-,13+,14+,15-/m0/s1 |
InChI Key |
ZSZRCONWEWPGJA-QOWREQOWSA-N |
Isomeric SMILES |
C[C@H]1C(=O)CC=C2[C@@]1(C[C@]3(C(=C)CO[C@]3(C2)O)O)C |
Canonical SMILES |
CC1C(=O)CC=C2C1(CC3(C(=C)COC3(C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

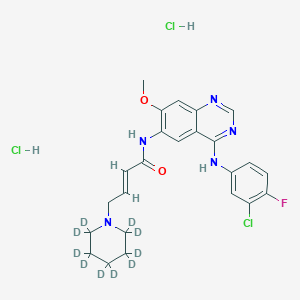
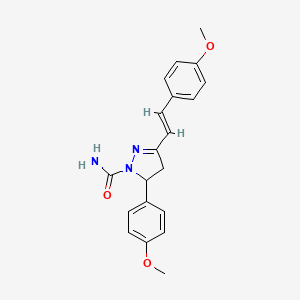

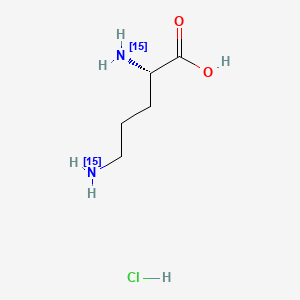
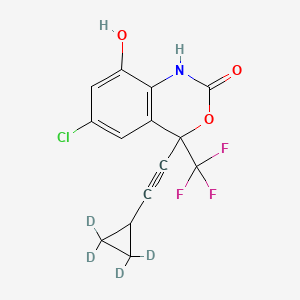

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
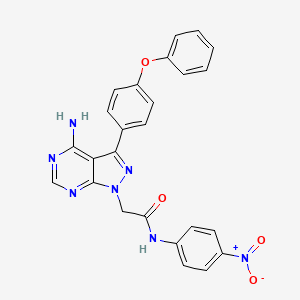
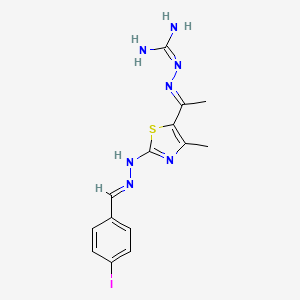
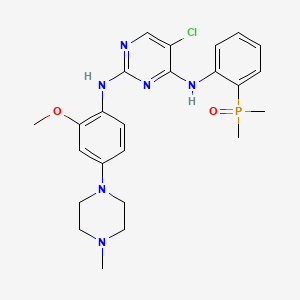
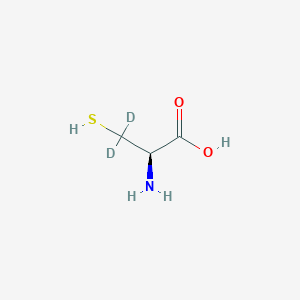
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
